1,5-Naphthyridin-3-ol
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Overview
Description
1,5-Naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. It consists of a naphthyridine ring system with a hydroxyl group attached to the third carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridin-3-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminopyridine with β-ketoesters followed by cyclization and subsequent oxidation can yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki cross-coupling reaction between 3-bromo-1,5-naphthyridine and boronic acids can produce various 3-substituted 1,5-naphthyridines, which can then be hydroxylated to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthyridine derivatives.
Scientific Research Applications
1,5-Naphthyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1,5-Naphthyridin-3-ol can be compared with other similar compounds, such as:
1,8-Naphthyridine: Similar in structure but with different nitrogen atom positions.
Quinoline: Contains a single nitrogen atom in the ring system.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the hydroxyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,5-naphthyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYFHZVBGCOAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501324 |
Source
|
Record name | 1,5-Naphthyridin-3(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14756-78-6 |
Source
|
Record name | 1,5-Naphthyridin-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14756-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Naphthyridin-3(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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